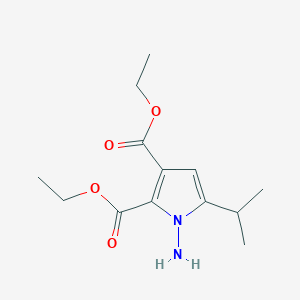

diethyl 1-amino-5-isopropyl-1H-pyrrole-2,3-dicarboxylate

Description

Diethyl 1-amino-5-isopropyl-1H-pyrrole-2,3-dicarboxylate (CAS 938191-11-8) is a pyrrole-based derivative with the molecular formula C₁₃H₂₀N₂O₄ and a molecular weight of 268.31 g/mol . The compound features a 1-amino group and a 5-isopropyl substituent on the pyrrole ring, along with diethyl ester groups at positions 2 and 3. It is characterized by high purity (≥98%) and requires storage in a dry, sealed environment to maintain stability .

Properties

IUPAC Name |

diethyl 1-amino-5-propan-2-ylpyrrole-2,3-dicarboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2O4/c1-5-18-12(16)9-7-10(8(3)4)15(14)11(9)13(17)19-6-2/h7-8H,5-6,14H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBQNYKDHNVRETE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N(C(=C1)C(C)C)N)C(=O)OCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001164085 | |

| Record name | 2,3-Diethyl 1-amino-5-(1-methylethyl)-1H-pyrrole-2,3-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001164085 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

938191-11-8 | |

| Record name | 2,3-Diethyl 1-amino-5-(1-methylethyl)-1H-pyrrole-2,3-dicarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=938191-11-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3-Diethyl 1-amino-5-(1-methylethyl)-1H-pyrrole-2,3-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001164085 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethyl 1-amino-5-isopropyl-1H-pyrrole-2,3-dicarboxylate typically involves the reaction of diethyl 1-benzoyl-3,4-pyrroledicarboxylate with an appropriate amine under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure high yield and purity .

Industrial Production Methods

In an industrial setting, the production of diethyl 1-amino-5-isopropyl-1H-pyrrole-2,3-dicarboxylate may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and environmental sustainability. The use of advanced catalytic systems and automated reactors can enhance the production rate and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Diethyl 1-amino-5-isopropyl-1H-pyrrole-2,3-dicarboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.

Reduction: Reduction reactions can convert it into different reduced forms.

Substitution: The amino group can participate in substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxylated derivatives, while substitution reactions can produce a wide range of substituted pyrrole compounds .

Scientific Research Applications

Chemical Properties and Structure

Diethyl 1-amino-5-isopropyl-1H-pyrrole-2,3-dicarboxylate has a molecular formula of C13H20N2O4 and a molecular weight of approximately 268.31 g/mol. The compound features a pyrrole ring structure with two carboxylate groups and an amino group, which contribute to its reactivity and potential applications in various chemical reactions.

Medicinal Chemistry Applications

-

Synthesis of Bioactive Compounds

- Diethyl 1-amino-5-isopropyl-1H-pyrrole-2,3-dicarboxylate serves as a precursor in the synthesis of various bioactive molecules. Its structural framework allows for modifications that can lead to compounds with therapeutic properties.

- Case Study : Research has shown that derivatives of this pyrrole compound can exhibit activity against specific cancer cell lines, indicating potential use in anticancer drug development .

-

Janus Kinase Inhibitors

- The compound has been explored as a potential Janus kinase inhibitor, which could be useful in treating autoimmune diseases and certain cancers. Janus kinases play a crucial role in the signaling pathways of various cytokines involved in inflammatory responses.

- Research Findings : In vitro studies demonstrated that modified derivatives of diethyl 1-amino-5-isopropyl-1H-pyrrole-2,3-dicarboxylate showed promising inhibition of Janus kinase activity .

Organic Synthesis Applications

-

Building Blocks for Complex Molecules

- This compound is utilized as a building block in the synthesis of more complex organic molecules due to its versatile reactivity. The presence of both amino and carboxylate functional groups makes it an attractive candidate for further chemical transformations.

- Example : It can undergo cyclization reactions to form various nitrogen-containing heterocycles, which are valuable in pharmaceuticals .

-

Photochemical Reactions

- Diethyl 1-amino-5-isopropyl-1H-pyrrole-2,3-dicarboxylate can participate in photochemical reactions leading to the formation of tricyclic compounds, which have applications in materials science and drug discovery.

- Research Insight : Studies have indicated that under UV light exposure, this compound can yield products with enhanced photostability and unique optical properties .

Mechanism of Action

The mechanism of action of diethyl 1-amino-5-isopropyl-1H-pyrrole-2,3-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent and Functional Group Analysis

The table below summarizes key structural and functional differences between the target compound and two analogs:

*Calculated from molecular formula.

Key Observations:

Amino vs. Hydroxyl Groups: The 1-amino group in the target compound is more nucleophilic and basic compared to the 1-hydroxy group in the dimethyl analog. This difference significantly impacts reactivity: the amino group may participate in alkylation or acylation, while the hydroxyl group forms a strong intramolecular hydrogen bond with the 5-acetyl carbonyl oxygen, conferring oxidation resistance . The hydrogen bond in the dimethyl derivative (O–H···O distance: 2.558 Å, angle: 150.8°) is shorter and more linear than average, enhancing stability against oxidants like m-chloroperbenzoic acid or hydrogen peroxide .

Ester Groups :

- The diethyl esters in the target compound likely reduce polarity and slow hydrolysis compared to the dimethyl esters in the analog. This steric effect could influence solubility and reaction kinetics in polar solvents.

In contrast, the 5-acetyl group in the dimethyl derivative participates in hydrogen bonding, while the 2-formyl group in the ethyl analog is electrophilic, enabling condensation reactions (e.g., hydrazone formation) .

The ethyl 2-formyl derivative’s formyl group readily reacts with nucleophiles (e.g., hydrazine), a trait absent in the amino-substituted target compound .

Physical and Chemical Properties

- Stability : The target compound’s stability under dry storage contrasts with the dimethyl analog’s reliance on intramolecular hydrogen bonding for oxidation resistance .

- Melting Points: Limited data are available, but the ethyl 2-formyl derivative exhibits a melting point of 88°C, while the dimethyl analog’s properties are dominated by its crystalline hydrogen-bonded network .

- Synthetic Utility: The target compound’s amino and isopropyl groups may favor sterically controlled reactions. The dimethyl analog’s stability makes it suitable for applications requiring resistance to oxidative degradation. The ethyl 2-formyl derivative’s reactivity enables its use in constructing larger heterocyclic systems via formyl-group derivatization .

Biological Activity

Diethyl 1-amino-5-isopropyl-1H-pyrrole-2,3-dicarboxylate (CAS: 1416440-58-8) is a nitrogen-containing heterocyclic compound that has garnered attention for its potential biological activities. This article explores its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

- Molecular Formula : C13H20N2O4

- Molecular Weight : 268.310 g/mol

- Appearance : Typically appears as a colorless to pale yellow liquid or solid with a purity of at least 95% .

Diethyl 1-amino-5-isopropyl-1H-pyrrole-2,3-dicarboxylate exhibits biological activity primarily through its interactions with various cellular pathways. Its structure allows it to function as a precursor in the synthesis of biologically active compounds, particularly in medicinal chemistry.

Antimicrobial Activity

Recent studies have highlighted the compound's potential as an antimicrobial agent. For instance, pyrrole derivatives have been shown to possess significant antibacterial properties against pathogens such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for related pyrrole compounds ranged from 3.12 to 12.5 μg/mL, indicating strong antibacterial activity compared to standard antibiotics like ciprofloxacin .

Quorum Sensing Inhibition

Inhibition of quorum sensing (QS) is another notable biological activity associated with pyrrole derivatives. A study identified that compounds similar to diethyl 1-amino-5-isopropyl-1H-pyrrole-2,3-dicarboxylate can disrupt QS mechanisms in Pseudomonas aeruginosa, a critical pathogen known for biofilm formation and antibiotic resistance. This disruption leads to reduced virulence factor production and enhanced efficacy of existing antibiotics when used in combination therapy .

Study on Antimicrobial Properties

A study evaluated the antimicrobial effects of several pyrrole derivatives, including diethyl 1-amino-5-isopropyl-1H-pyrrole-2,3-dicarboxylate. The results indicated that these compounds exhibited potent activity against bacterial strains, with specific focus on their MIC values and potential applications in treating bacterial infections .

Research on Quorum Sensing Inhibition

Another significant research effort explored the role of pyrrole derivatives as quorum sensing inhibitors. The study demonstrated that these compounds could significantly reduce biofilm formation in Pseudomonas aeruginosa, enhancing the effectiveness of traditional antibiotics like gentamycin and piperacillin when used in combination therapies .

Data Tables

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing diethyl 1-amino-5-isopropyl-1H-pyrrole-2,3-dicarboxylate, and how do reaction conditions influence yield?

- The compound can be synthesized via Michael addition or nucleophilic substitution reactions. For example, aniline derivatives react with activated esters under mild conditions (e.g., 115°C for 3 hours) to form pyrrole derivatives, as demonstrated in analogous systems . Optimization of solvent polarity (e.g., DMF vs. THF) and temperature is critical: higher temperatures may lead to side products like 1,6-dimethylbiurea, while lower temperatures favor regioselective carboxylation . Yield tracking via TLC or HPLC is advised.

Q. Which spectroscopic techniques are most effective for characterizing the structure of this compound?

- X-ray crystallography is the gold standard for unambiguous structural confirmation. Monoclinic systems (space group P2₁/c) with unit cell parameters (e.g., a = 10.3893 Å, b = 15.1803 Å, c = 7.5789 Å, β = 99.630°) are typical for related pyrrole dicarboxylates . For preliminary analysis, use ¹H/¹³C NMR to identify substituents (e.g., isopropyl at C5) and FT-IR to confirm ester carbonyl stretches (~1700–1750 cm⁻¹) .

Q. How should crystallographic data be processed to resolve ambiguities in molecular geometry?

- Use SHELXL for refinement, leveraging its robust handling of anisotropic displacement parameters and twinned data. For visualization, ORTEP-3 provides graphical representations of thermal ellipsoids (e.g., 60% probability level) to assess positional uncertainty . Always cross-validate bond lengths/angles against Cambridge Structural Database (CSD) averages to detect outliers.

Advanced Research Questions

Q. How do steric and electronic effects of the isopropyl and amino substituents influence the compound’s reactivity in heterocyclic transformations?

- The isopropyl group at C5 imposes steric hindrance, directing electrophilic substitution to the less hindered C4 position. The amino group at N1 enhances electron density via conjugation, making the pyrrole ring susceptible to nitration or halogenation. Comparative studies of analogous compounds (e.g., dimethyl 5-acetyl-1-hydroxy-4-methylpyrrole-2,3-dicarboxylate) reveal that bulky substituents reduce reaction rates in Diels-Alder cycloadditions by ~40% .

Q. What strategies resolve contradictions between computational predictions and experimental spectral data for this compound?

- Discrepancies often arise from solvent effects or crystal packing forces. For example, DFT calculations (B3LYP/6-31G*) may overestimate carbonyl bond lengths by 0.02–0.05 Å compared to X-ray data. To reconcile this, perform solvent-modeled DFT (e.g., using the SMD model) and compare with solid-state IR or Raman spectra . If NMR signals deviate, consider dynamic effects (e.g., rotameric equilibria) via variable-temperature NMR.

Q. How can computational methods predict the compound’s suitability as a ligand in coordination chemistry?

- Use density functional theory (DFT) to calculate frontier molecular orbitals (HOMO/LUMO) and assess metal-binding affinity. The amino and ester groups act as potential donor sites. For example, the HOMO of similar pyrrole derivatives localizes on the amino group (-8.5 eV), favoring interactions with transition metals like Cu(II) or Fe(III). Molecular docking simulations (e.g., AutoDock Vina) can further predict binding modes .

Q. What experimental protocols mitigate decomposition during thermal analysis (e.g., DSC/TGA)?

- Decomposition above 200°C is common for ester-functionalized pyrroles. Use slow heating rates (2–5°C/min) under inert gas (N₂/Ar) to minimize oxidative degradation. Pre-purify the compound via recrystallization (e.g., ethanol/water) to remove trace solvents, which can catalyze breakdown. For DSC, compare results with analogous compounds (e.g., diethyl pyrazole-3,5-dicarboxylate, melting point ~120°C) to identify stability trends .

Methodological Considerations

Q. How should researchers handle discrepancies in crystallographic refinement metrics (e.g., high R-factors)?

- If R₁ > 0.05, re-examine data for twinning or disorder. In SHELXL, apply TWIN/BASF commands for twinned data or PART/SUMP restraints for disordered regions. For anisotropic refinement failures, increase the data-to-parameter ratio by collecting higher-resolution data (≤0.8 Å) .

Q. What safety protocols are critical when working with this compound?

- Use PPE (gloves, goggles) due to potential skin/eye irritation (GHS Category 2/2A). Store in a ventilated, locked cabinet away from oxidizers. In case of inhalation, move to fresh air and monitor for respiratory distress (H335) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.